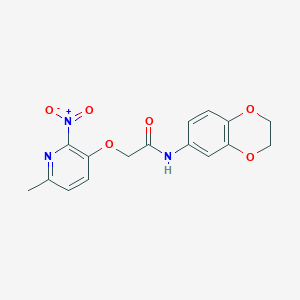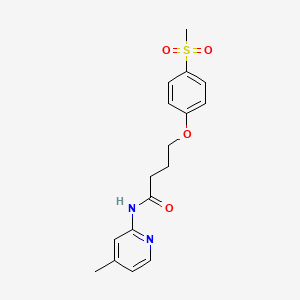![molecular formula C19H27N3O3 B7681428 N-[2-(diethylamino)ethyl]-3-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]propanamide](/img/structure/B7681428.png)
N-[2-(diethylamino)ethyl]-3-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(diethylamino)ethyl]-3-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]propanamide is a chemical compound that has been widely used in scientific research. This compound is also known as etomidate, which is a short-acting intravenous anaesthetic agent. Etomidate has been used in various fields of research, including neuroscience, pharmacology, and biochemistry.
作用機序
Etomidate works by enhancing the activity of GABA receptors in the brain. GABA is an inhibitory neurotransmitter that reduces the activity of neurons in the brain. Etomidate binds to a specific site on the GABA receptor, which increases the activity of the receptor. This leads to an increase in the inhibitory activity of GABA, which results in sedation and anaesthesia.
Biochemical and Physiological Effects:
Etomidate has several biochemical and physiological effects. Etomidate causes sedation, anaesthesia, and amnesia. It also has minimal effects on cardiovascular and respiratory function, making it a safe option for anaesthesia. Etomidate has a short duration of action, which allows for rapid recovery from anaesthesia.
実験室実験の利点と制限
Etomidate has several advantages for lab experiments. It has a short duration of action, which allows for precise control of anaesthesia. It also has minimal effects on cardiovascular and respiratory function, making it a safe option for animal studies. However, etomidate has limitations, including its high cost and limited availability.
将来の方向性
There are several future directions for research on etomidate. One direction is to study the structure and function of GABA receptors in the brain. Another direction is to develop new anaesthetic agents based on the structure of etomidate. Additionally, there is a need for more research on the pharmacokinetics and pharmacodynamics of etomidate to improve its safety and efficacy in clinical practice.
Conclusion:
In conclusion, etomidate is a chemical compound that has been widely used in scientific research. It has several advantages for lab experiments, including its short duration of action and minimal effects on cardiovascular and respiratory function. Etomidate works by enhancing the activity of GABA receptors in the brain, which leads to sedation and anaesthesia. There are several future directions for research on etomidate, including the study of GABA receptors and the development of new anaesthetic agents.
合成法
The synthesis of etomidate involves the reaction of 2-ethyl-1,3-hexanediol with ethyl chloroformate to form ethyl 1-(2-ethoxyethyl)-1H-imidazole-5-carboxylate. The resulting compound is then reacted with 4-methoxyphenylhydrazine to form 1-(2-ethoxyethyl)-5-(4-methoxyphenyl)-1H-tetrazole. This compound is then reacted with phosphorus oxychloride to form N-[2-(diethylamino)ethyl]-3-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]propanamide.
科学的研究の応用
Etomidate has been used in various fields of scientific research, including neuroscience, pharmacology, and biochemistry. In neuroscience, etomidate has been used to study the function of GABA receptors in the brain. In pharmacology, etomidate has been used to study the pharmacokinetics and pharmacodynamics of intravenous anaesthetics. In biochemistry, etomidate has been used to study the structure and function of proteins.
特性
IUPAC Name |
N-[2-(diethylamino)ethyl]-3-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-4-22(5-2)13-12-20-18(23)10-11-19-21-14-17(25-19)15-6-8-16(24-3)9-7-15/h6-9,14H,4-5,10-13H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNRSYQFTUVNQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)CCC1=NC=C(O1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(diethylamino)ethyl]-3-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(hydroxymethyl)anilino]-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide](/img/structure/B7681352.png)
![1-Piperidin-1-yl-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylethanone](/img/structure/B7681355.png)
![3-Nitro-4-[2-(oxolan-2-yl)ethylamino]benzonitrile](/img/structure/B7681356.png)
![N-[(5-bromothiophen-2-yl)methyl]-N-[(1-cyclopropyltetrazol-5-yl)methyl]ethanamine](/img/structure/B7681358.png)
![1-[[4-(3-Oxopiperazin-1-yl)phenyl]methyl]-3-pyridin-2-ylurea](/img/structure/B7681373.png)
![N-[2-(2-fluorophenyl)ethyl]-4-methyl-2-pyrimidin-2-yl-1,3-thiazole-5-carboxamide](/img/structure/B7681382.png)
![2-(1H-benzimidazol-2-ylmethylsulfanyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide](/img/structure/B7681385.png)
![Methyl 1-[(2-methylfuran-3-carbonyl)sulfamoyl]piperidine-4-carboxylate](/img/structure/B7681410.png)
![3-(2-methoxyethoxy)-N-[3-(trifluoromethyl)cyclohexyl]benzamide](/img/structure/B7681420.png)

![2-(2,6-dimethylphenoxy)-N-[1-(3-methylbutanoyl)piperidin-4-yl]acetamide](/img/structure/B7681444.png)
![1-(3-Acetylphenyl)-3-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]urea](/img/structure/B7681448.png)
![1-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1,3-dimethyl-5-phenoxypyrazol-4-yl)methyl]methanamine](/img/structure/B7681459.png)